[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid
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Overview
Description
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid is a heterocyclic compound that features an imidazoisoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the condensation of appropriate diamines with carboxylic acids or their derivatives under oxidative conditions . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure regioselectivity and yield optimization .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazoisoquinoline core or the sulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid can be compared with other imidazoisoquinoline derivatives:
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]butyric acid: Contains a butyric acid group, offering different physicochemical properties.
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]benzoic acid: Features a benzoic acid group, which may alter its biological activity and solubility.
Properties
CAS No. |
110128-64-8 |
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Molecular Formula |
C13H11N3O3S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
2-[(5-methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C13H11N3O3S/c1-19-12-8-5-3-2-4-7(8)10-11(15-12)16-13(14-10)20-6-9(17)18/h2-5H,6H2,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
SSXUHRHUESUSSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C3=CC=CC=C31)NC(=N2)SCC(=O)O |
Origin of Product |
United States |
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